Furfuryl isopropyl sulfide

Description

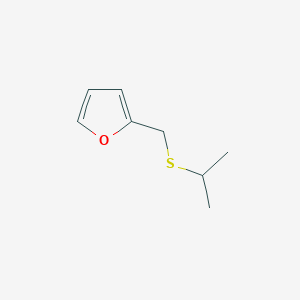

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-ylsulfanylmethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-7(2)10-6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHRNAKORAINOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047665 | |

| Record name | Furfuryl isopropyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; burnt, roasted, garlic, savory, coffee-like | |

| Record name | Furfuryl isopropyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

79.00 to 80.00 °C. @ 12.00 mm Hg | |

| Record name | 2-[(Isopropylthio)methyl]furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | Furfuryl isopropyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.013-1.020 (20°) | |

| Record name | Furfuryl isopropyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1883-78-9 | |

| Record name | 2-[[(1-Methylethyl)thio]methyl]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl isopropyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-[[(1-methylethyl)thio]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl isopropyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan, 2-[[(1-methylethyl)thio]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL ISOPROPYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OTT266RL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-[(Isopropylthio)methyl]furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Furfuryl isopropyl sulfide chemical properties and structure

An In-depth Technical Guide to Furfuryl Isopropyl Sulfide: Chemical Properties and Structure

Introduction

This compound, identified by the CAS Number 1883-78-9, is an organosulfur compound recognized for its distinct aroma profile, which includes notes of coffee, savory meat, onion, and garlic.[1] This compound is utilized as a flavoring agent in a variety of food products, including baked goods, dairy, confectioneries, beverages, and meat products.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and relevant experimental methodologies associated with this compound, intended for researchers, scientists, and professionals in the fields of flavor chemistry and drug development.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a furan ring attached to a methyl group, which is in turn bonded to a sulfur atom that is also bonded to an isopropyl group.

IUPAC Name: 2-(propan-2-ylsulfanylmethyl)furan[2]

SMILES: CC(C)SCC1=CC=CO1[2]

Molecular Formula: C8H12OS[1][3][4]

Below is a two-dimensional representation of the chemical structure.

Physicochemical Properties

This compound is typically a colorless to amber-brown liquid.[1][2] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 156.25 g/mol | [2] |

| Boiling Point | 79-80 °C at 12 mm Hg 84 °C at 16 mm Hg | [1][2][5] |

| Density/Specific Gravity | 1.013–1.020 g/mL at 20 °C 0.998 g/mL at 25 °C | [1][2][5] |

| Refractive Index | 1.497–1.508 at 20 °C | [1][2][5] |

| Flash Point | 75.56 °C (168.00 °F) | [1] |

| Vapor Pressure | 0.47 mmHg at 25 °C (estimated) | [1] |

| Solubility | Insoluble in water; soluble in alcohol and organic solvents.[1][2] | [1][2] |

| LogP (o/w) | 2.134 (estimated) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

-

Infrared (IR) Spectroscopy : Studies on a range of furfuryl sulfides have identified a characteristic medium absorption band at 1130 cm⁻¹ in carbon tetrachloride, which can be useful for identifying the furfuryl sulfide group.[6][7]

-

Mass Spectrometry (MS) : GC-MS analysis data is available, with significant peaks observed at m/z values of 81.0 and 156.0.[2]

Experimental Protocols

General Synthesis of Furfuryl Sulfides

A common method for the preparation of furfuryl sulfides, including this compound, involves the reaction of furfuryl mercaptan with an appropriate alkyl halide.[6][7] The general procedure is outlined below.

Materials:

-

Furfuryl mercaptan

-

Sodium methoxide (or sodium in methanol)

-

Isopropyl halide (e.g., isopropyl bromide)

-

Methanol

Procedure:

-

A solution of sodium methoxide is prepared by dissolving sodium in methanol under an inert atmosphere.

-

Furfuryl mercaptan is added dropwise to the sodium methoxide solution to form the sodium salt of furfuryl mercaptan.

-

The corresponding alkyl halide (in this case, an isopropyl halide) is then added to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up, which may involve quenching with water, extraction with an organic solvent, and subsequent drying and purification of the crude product, often by distillation under reduced pressure.

The workflow for this synthesis is depicted in the following diagram.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile sulfur compounds like this compound, especially in complex matrices such as food or beverages.

General Protocol:

-

Sample Preparation : For liquid samples, a common technique is purge and trap concentration. A sample (e.g., isopropyl alcohol) is diluted with ultrapure water, acidified, and then sparged with an inert gas (e.g., nitrogen).[8]

-

Trapping : The volatile compounds carried by the gas stream are trapped on an adsorbent material like Tenax TA.[8]

-

Desorption and Injection : The trapped compounds are thermally desorbed, concentrated in a cold trap, and then injected into the gas chromatograph.[8]

-

GC Separation : The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection : As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for compound identification, while the chromatographic peak area allows for quantification.[8]

Safety and Handling

This compound is classified as an irritant, being irritating to the skin and eyes.[1] Standard laboratory safety precautions, including the use of suitable protective clothing, gloves, and eye protection, should be observed.[1] It is recommended to handle this compound in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound, 1883-78-9 [thegoodscentscompany.com]

- 2. This compound | C8H12OS | CID 61282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Furfuryl isopropyl sulphide | Endeavour Speciality Chemicals [endeavourchem.co.uk]

- 5. CAS NO. 1883-78-9 | this compound | C8H12OS [localpharmaguide.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ceriumlabs.com [ceriumlabs.com]

The Elusive Natural Presence of 2-[(isopropylthio)methyl]furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the natural sources of 2-[(isopropylthio)methyl]furan, a sulfur-containing furan derivative noted for its characteristic coffee, floral, and meaty aroma profile. While direct quantitative data for this specific compound in natural matrices remains scarce in publicly available literature, this document synthesizes the existing knowledge on its likely formation pathways and presence in thermally processed foods. By examining data on related furan compounds and outlining robust analytical methodologies, this guide provides a framework for researchers seeking to investigate and quantify 2-[(isopropylthio)methyl]furan in complex food systems.

Introduction

2-[(Isopropylthio)methyl]furan is a volatile organic compound that contributes to the complex aroma profiles of various food products. Its characteristic scent, described as savory, meaty, and coffee-like, suggests its formation during thermal processing, such as roasting and cooking. Despite its recognized organoleptic properties, detailed information on its natural occurrence, concentration in foodstuffs, and biological activities is limited. This guide aims to consolidate the available information, provide context through data on related compounds, and detail appropriate analytical approaches for its detection and quantification.

Probable Natural Sources and Formation

-

Roasted Coffee Beans: The roasting of coffee beans initiates a cascade of chemical reactions, including the Maillard reaction and Strecker degradation, which are responsible for the development of a rich and complex aroma profile. Sulfur-containing amino acids present in green coffee beans are known precursors to a variety of volatile sulfur compounds, including sulfur-containing furans.

-

Cooked Meat: The cooking of meat, particularly through methods involving high heat such as roasting and grilling, generates a significant number of flavor compounds. The reaction between sulfur-containing amino acids (like cysteine and methionine) and reducing sugars, as well as the thermal degradation of thiamine (Vitamin B1), are key pathways for the formation of sulfur-containing furans that impart characteristic meaty and savory notes.

The likely formation pathway of 2-[(isopropylthio)methyl]furan involves the reaction of furfural or other furan precursors, generated from the degradation of carbohydrates, with a source of the isopropylthio group, likely derived from the degradation of sulfur-containing amino acids.

Spectroscopic Profile of Furfuryl Isopropyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for furfuryl isopropyl sulfide (CAS No. 1883-78-9), a flavor and fragrance compound with the molecular formula C₈H₁₂OS.[1] The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics. This document also outlines generalized experimental protocols for obtaining such data and includes a workflow diagram for spectroscopic analysis.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its molecular weight (156.25 g/mol ).[1] The fragmentation pattern is characteristic of the furfuryl and isopropyl sulfide moieties. The data presented is based on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 81.0 | 99.99 | [C₅H₅O]⁺ (Furfuryl cation) |

| 156.0 | 18.85 | [C₈H₁₂OS]⁺ (Molecular Ion) |

| 53.0 | 14.30 | [C₄H₅]⁺ |

| 27.0 | 11.07 | [C₂H₃]⁺ |

| 41.0 | 8.25 | [C₃H₅]⁺ (Allyl cation) |

| Table 1: Mass Spectrometry data for this compound.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 | m | 1H | H-5 (furan) |

| ~ 6.3 | m | 1H | H-4 (furan) |

| ~ 6.2 | m | 1H | H-3 (furan) |

| ~ 3.7 | s | 2H | -CH₂-S- |

| ~ 2.9 | septet | 1H | -S-CH(CH₃)₂ |

| ~ 1.3 | d | 6H | -CH(CH₃)₂ |

| Table 2: Predicted ¹H NMR spectral data for this compound. |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-2 (furan) |

| ~ 142 | C-5 (furan) |

| ~ 110 | C-4 (furan) |

| ~ 107 | C-3 (furan) |

| ~ 35 | -S-CH(CH₃)₂ |

| ~ 30 | -CH₂-S- |

| ~ 23 | -CH(CH₃)₂ |

| Table 3: Predicted ¹³C NMR spectral data for this compound. |

Infrared (IR) Spectroscopy

A complete, detailed experimental IR spectrum for this compound is not widely available. However, a characteristic absorption for furfuryl sulfides has been reported at 1130 cm⁻¹. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3120 | Medium | =C-H stretch (furan) |

| ~ 2960 | Strong | C-H stretch (aliphatic) |

| ~ 1590, 1500 | Medium | C=C stretch (furan ring) |

| ~ 1130 | Medium | Furfuryl sulfide group |

| ~ 1010 | Strong | C-O-C stretch (furan) |

| ~ 740 | Strong | =C-H bend (furan) |

| Table 4: Expected characteristic IR absorption bands for this compound. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile organic compounds and furan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the molecule.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam after it passes through the sample.

-

Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a suitable capillary column (e.g., a non-polar or semi-polar column like DB-5ms or HP-5ms).

-

GC Conditions:

-

Injector: The sample is injected into a heated injector port, typically in split mode to avoid overloading the column.

-

Oven Temperature Program: The column oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the analyte from any impurities and the solvent.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 35-350) to detect the molecular ion and fragment ions.

-

-

Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum for the corresponding chromatographic peak is used for identification and structural elucidation.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Thermochemical properties of sulfur-containing furan derivatives

An In-depth Technical Guide on the Thermochemical Properties of Sulfur-Containing Furan Derivatives

Introduction

Sulfur-containing furan derivatives are a significant class of compounds, playing crucial roles as intermediates in a wide array of chemical and biological processes. Their unique chemical structures, combining the furan ring with sulfur functionalities, lead to interesting and complex thermochemical behaviors. A thorough understanding of these properties, such as enthalpy of formation, is essential for a variety of applications, including the optimization of food processing techniques, enhancement of flavor quality, and the development of novel food products with desirable sensory attributes.

Despite their importance, there is a limited amount of reliable thermochemical data available for these compounds. This guide aims to address this gap by providing a comprehensive overview of the experimental and theoretical approaches used to characterize the thermochemical properties of selected sulfur-containing furan derivatives. We will delve into the methodologies for determining key thermochemical parameters and present the available data in a clear and accessible format.

Core Compounds of Interest

This guide focuses on the thermochemical properties of three specific sulfur-containing furan derivatives:

-

2-Furanmethanethiol

-

Furfuryl methyl sulfide

-

Methyl 2-methyl-3-furyl disulfide

These compounds have been the subject of detailed experimental and theoretical investigations, providing a solid foundation for understanding the energetic properties of this class of molecules.

Experimental Determination of Thermochemical Properties

The experimental determination of the thermochemical properties of sulfur-containing furan derivatives relies on a combination of calorimetric techniques to measure the enthalpies of combustion and vaporization. These values are then used to derive the standard molar enthalpy of formation in the gas phase.

Experimental Workflow

The overall experimental workflow for the thermochemical characterization of these compounds can be visualized as follows:

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Key Experimental Protocols

1. Combustion Calorimetry [1]

-

Objective: To determine the standard molar enthalpy of combustion (Δc H°).

-

Apparatus: A rotating-bomb combustion calorimeter.

-

Procedure:

-

A known mass of the liquid sample is sealed in a polyethylene ampoule.

-

The ampoule is placed in a silica crucible within the calorimetric bomb.

-

The bomb is charged with oxygen to a pressure of 3.04 MPa.

-

The combustion is initiated by an electrical fuse.

-

The temperature change of the calorimeter is measured to determine the energy of combustion.

-

The standard molar enthalpy of combustion is calculated from the energy of combustion, taking into account corrections for the combustion of the polyethylene and the fuse.

-

2. Calvet Microcalorimetry [1]

-

Objective: To determine the standard molar enthalpy of vaporization (Δl g H°).

-

Apparatus: A Calvet microcalorimeter.

-

Procedure:

-

A small amount of the sample is placed in a thin glass capillary tube, which is then sealed under vacuum.

-

The sealed capillary is placed in the microcalorimeter at a constant temperature (298.15 K).

-

The sample is vaporized by breaking the capillary tube.

-

The heat absorbed during the vaporization process is measured by the microcalorimeter.

-

The molar enthalpy of vaporization is calculated from the measured heat and the mass of the sample.

-

Theoretical Calculation of Thermochemical Properties

To complement experimental data and provide deeper insights into the molecular energetics, high-level quantum chemical calculations are employed. The G3 composite method is a reliable approach for calculating the gas-phase enthalpy of formation.[1]

Computational Workflow

The general workflow for the computational determination of the enthalpy of formation is as follows:

Caption: Computational workflow for determining the gas-phase enthalpy of formation using the G3 method.

Computational Protocol: G3 Method[1]

-

Objective: To calculate the standard molar enthalpy of formation in the gas phase (Δf H°(g)).

-

Software: Gaussian software package.

-

Procedure:

-

Geometry Optimization and Frequency Calculation: The molecular geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP4, QCISD(T)) with larger basis sets.

-

Total Energy Calculation: The results of the single-point energy calculations are combined with the zero-point vibrational energy (ZPVE) and thermal corrections to obtain the total energy of the molecule at 298.15 K.

-

Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, isodesmic reactions are used. These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the reaction. The enthalpy of reaction is calculated from the total energies of the reactants and products.

-

Enthalpy of Formation Calculation: The enthalpy of formation of the target molecule is derived from the calculated enthalpy of the isodesmic reaction and the known experimental enthalpies of formation of the other species in the reaction.

-

Summary of Thermochemical Data

The following table summarizes the experimentally determined and theoretically calculated thermochemical properties for the three sulfur-containing furan derivatives at 298.15 K.

| Compound | Formula | Molar Mass ( g/mol ) | Δc H°(l) (kJ/mol) | Δl g H° (kJ/mol) | Δf H°(l) (kJ/mol) | Δf H°(g) (exp) (kJ/mol) | Δf H°(g) (calc) (kJ/mol) |

| 2-Furanmethanethiol | C5H6OS | 114.16 | -2953.5 ± 1.2 | 47.9 ± 0.8 | -103.8 ± 1.4 | -55.9 ± 1.6 | -54.7 |

| Furfuryl methyl sulfide | C6H8OS | 128.19 | -3609.2 ± 1.4 | 51.3 ± 0.9 | -119.9 ± 1.6 | -68.6 ± 1.8 | -67.9 |

| Methyl 2-methyl-3-furyl disulfide | C7H10OS2 | 174.28 | -4432.1 ± 1.8 | 61.2 ± 1.1 | -158.7 ± 2.1 | -97.5 ± 2.4 | -96.3 |

Data sourced from a comprehensive experimental and theoretical study.[1]

Structural Relationships and Enthalpic Effects

The introduction of sulfur-containing functional groups into the furan ring has a significant impact on the thermochemical properties of the resulting molecules. The following diagram illustrates the structural relationships between the studied compounds and the parent furan molecule.

Caption: Structural relationships of the studied sulfur-containing furan derivatives.

The enthalpic effects of introducing thiol (-SH) and methanethiol (-SCH3) groups can be evaluated by comparing the enthalpies of formation of the derivatives with that of the parent furan.[1] This analysis provides valuable insights into the energetic consequences of substituting different functional groups onto the furan ring.

Thermal Degradation Pathways

While the focus of this guide is on the standard thermochemical properties, it is important to briefly consider the thermal degradation of sulfur-containing furans, as this is intrinsically linked to their thermochemistry. The primary degradation pathways often involve the cleavage of the weakest bonds, which can be predicted from bond dissociation energies.

Key degradation pathways include:[2]

-

C-S Bond Cleavage: Homolytic cleavage of the carbon-sulfur bond in the side chain is a likely initial step at elevated temperatures.

-

Furan Ring Opening: The furan ring can undergo isomerization and ring-opening to form unsaturated carbonyl compounds.

Techniques such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) are powerful tools for studying these degradation pathways.[2]

Conclusion

This technical guide has provided a comprehensive overview of the thermochemical properties of selected sulfur-containing furan derivatives. By combining experimental data from combustion and Calvet microcalorimetry with high-level theoretical calculations, a reliable set of thermochemical data has been established.[1] The detailed experimental and computational protocols outlined here serve as a valuable resource for researchers in the fields of chemistry, food science, and materials science. The presented data and workflows contribute to a deeper understanding of the energetic properties of these important compounds and can aid in the development of predictive models for related molecular systems.[1]

References

An In-depth Technical Guide to the Maillard Reaction Pathways Leading to Furfuryl Isopropyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed Maillard reaction pathways culminating in the formation of furfuryl isopropyl sulfide, a sulfur-containing furan derivative. While direct literature on the Maillard-induced formation of this specific compound is scarce, this document outlines a scientifically plausible sequence of reactions based on established principles of Maillard chemistry and organic synthesis. The guide details the formation of key intermediates, the incorporation of sulfur, and the subsequent alkylation to yield the target molecule.

Core Maillard Reaction Pathway to Furfuryl Intermediates

The Maillard reaction is a complex network of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. The formation of the foundational furan structure of this compound proceeds through several stages.

The initial step involves the condensation of a reducing sugar, typically a pentose like ribose for furan formation, with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This intermediate undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose (an Amadori compound). Subsequent degradation of the Amadori compound through 1,2-enolization and cyclization leads to the formation of 3-deoxyosone, a key intermediate. Dehydration of 3-deoxyosone results in the formation of furfural. Furfural can then be reduced to furfuryl alcohol, another critical intermediate.

dot graph Maillard_to_Furfural { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Reducing_Sugar [label="Reducing Sugar\n(e.g., Ribose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amino_Acid [label="Amino Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Schiff_Base [label="Schiff Base / Glycosylamine", fillcolor="#FBBC05", fontcolor="#202124"]; Amadori_Compound [label="Amadori Compound", fillcolor="#FBBC05", fontcolor="#202124"]; "3_Deoxyosone" [label="3-Deoxyosone", fillcolor="#FBBC05", fontcolor="#202124"]; Furfural [label="Furfural", fillcolor="#34A853", fontcolor="#FFFFFF"]; Furfuryl_Alcohol [label="Furfuryl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reducing_Sugar -> Schiff_Base [label="+ Amino Acid"]; Amino_Acid -> Schiff_Base; Schiff_Base -> Amadori_Compound [label="Amadori\nRearrangement"]; Amadori_Compound -> "3_Deoxyosone" [label="1,2-Enolization"]; "3_Deoxyosone" -> Furfural [label="Dehydration/\nCyclization"]; Furfural -> Furfuryl_Alcohol [label="Reduction"]; } /dot

Incorporation of Sulfur: Formation of Furfuryl Mercaptan

The introduction of sulfur into the furan structure is primarily facilitated by the thermal degradation of sulfur-containing amino acids, with cysteine being the most significant precursor. Cysteine degrades during the Maillard reaction to produce hydrogen sulfide (H₂S), a potent nucleophile.

Hydrogen sulfide can then react with the furfuryl intermediates. One plausible pathway involves the reaction of H₂S with furfuryl alcohol. In an acidic environment, the hydroxyl group of furfuryl alcohol can be protonated, forming a good leaving group (water) and generating a furfuryl carbocation. This carbocation is then susceptible to nucleophilic attack by H₂S, leading to the formation of furfuryl mercaptan (2-furfurylthiol). An alternative pathway involves the reaction of furfural with H₂S, which can also lead to the formation of furfuryl mercaptan through a series of reduction and substitution reactions.

dot graph Sulfur_Incorporation { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Cysteine [label="Cysteine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2S [label="Hydrogen Sulfide (H₂S)", fillcolor="#FBBC05", fontcolor="#202124"]; Furfuryl_Alcohol [label="Furfuryl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Furfuryl_Carbocation [label="Furfuryl Carbocation", fillcolor="#FBBC05", fontcolor="#202124"]; Furfuryl_Mercaptan [label="Furfuryl Mercaptan", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cysteine -> H2S [label="Thermal Degradation"]; Furfuryl_Alcohol -> Furfuryl_Carbocation [label="+ H⁺, - H₂O"]; Furfuryl_Carbocation -> Furfuryl_Mercaptan [label="+ H₂S, - H⁺"]; H2S -> Furfuryl_Mercaptan; } /dot

Proposed Pathway for Isopropyl Group Attachment

The final step in the formation of this compound is the attachment of the isopropyl group to the sulfur atom of furfuryl mercaptan. Based on fundamental principles of organic chemistry, a likely mechanism is the S-alkylation of the furfuryl thiolate anion.

In the reaction medium, the weakly acidic thiol group of furfuryl mercaptan can be deprotonated by a base to form a nucleophilic thiolate anion. The source of the isopropyl group could be an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) that may be present as a trace contaminant or formed from other precursors in a complex food system. The furfuryl thiolate anion can then act as a nucleophile and attack the electrophilic carbon of the isopropyl halide in an Sₙ2 reaction, displacing the halide and forming the thioether linkage of this compound.

Another potential source of the isopropyl moiety could be the Strecker degradation of valine, which yields isobutyraldehyde. However, the direct reaction of isobutyraldehyde with furfuryl mercaptan to form the sulfide is less straightforward than the alkylation pathway. Therefore, the S-alkylation of furfuryl mercaptan is the more chemically plausible route.

dot graph Isopropyl_Attachment { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Furfuryl_Mercaptan [label="Furfuryl Mercaptan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Furfuryl_Thiolate [label="Furfuryl Thiolate Anion", fillcolor="#FBBC05", fontcolor="#202124"]; Isopropyl_Halide [label="Isopropyl Halide\n(e.g., 2-Bromopropane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Furfuryl_Isopropyl_Sulfide [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Furfuryl_Mercaptan -> Furfuryl_Thiolate [label="+ Base, - H⁺"]; Furfuryl_Thiolate -> Furfuryl_Isopropyl_Sulfide [label="+ Isopropyl Halide\n(Sₙ2 Reaction)"]; Isopropyl_Halide -> Furfuryl_Isopropyl_Sulfide; } /dot

Summary of Quantitative Data

| Precursors | Reaction Conditions | Product | Yield | Reference |

| Cysteine, Ribose | 140°C, 20 min, phosphate buffer (pH 5.0) | Furfuryl Mercaptan | Not specified, but identified as a major volatile | (Proxy data) |

| Furfuryl alcohol, Thiourea | Reflux in HCl, then NaOH hydrolysis | Furfuryl Mercaptan | 55-60% | (Synthetic method)[1] |

| Furfural, NaSH | Reaction followed by reduction with Zn dust | Furfuryl Mercaptan | Not specified | (Synthetic method)[1] |

Experimental Protocols

The following are generalized experimental protocols for the key reactions in the proposed pathway. These are based on established methods for the synthesis of furfuryl mercaptan and can be adapted for further investigation into the formation of this compound.

Formation of Furfuryl Mercaptan from Furfuryl Alcohol and Thiourea (Proxy Synthesis)

This protocol describes a synthetic route to furfuryl mercaptan, a key intermediate.

Materials:

-

Furfuryl alcohol

-

Thiourea

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Calcium Chloride

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve thiourea in a mixture of water and concentrated hydrochloric acid.

-

Cool the solution and add furfuryl alcohol.

-

Maintain the reaction temperature below 70°C for approximately 2 hours, or until the mixture is homogeneous.

-

Allow the mixture to stand at room temperature overnight.

-

Add a solution of sodium hydroxide in water to the reaction mixture to induce hydrolysis.

-

Perform steam distillation to isolate the crude furfuryl mercaptan.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Further purification can be achieved by distillation under a nitrogen atmosphere.[1]

dot graph Experimental_Workflow_1 { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, width=2]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Reactants", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Mix Furfuryl Alcohol,\nThiourea, HCl, H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="React at <70°C, 2h\nThen overnight at RT", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Add NaOH solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Distillation [label="Steam Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Separation [label="Separate Organic Layer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Dry with CaCl₂", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Distill under N₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Furfuryl Mercaptan", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Mixing; Mixing -> Reaction; Reaction -> Hydrolysis; Hydrolysis -> Distillation; Distillation -> Separation; Separation -> Drying; Drying -> Purification; Purification -> End; } /dot

Proposed S-Alkylation of Furfuryl Mercaptan

This hypothetical protocol is for the final step of forming this compound.

Materials:

-

Furfuryl mercaptan

-

A suitable base (e.g., Sodium ethoxide)

-

2-Bromopropane (or other isopropyl halide)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Extraction solvent (e.g., Diethyl ether)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

-

Dissolve furfuryl mercaptan in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the base to deprotonate the thiol and form the thiolate.

-

Allow the reaction to stir for a short period at low temperature.

-

Add the isopropyl halide dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction by adding the quenching solution.

-

Extract the product with the extraction solvent.

-

Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

dot graph Experimental_Workflow_2 { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, width=2]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Reactants", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve Furfuryl Mercaptan\nin anhydrous THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotonate [label="Add Base (e.g., NaOEt)\nat 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Halide [label="Add 2-Bromopropane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="Stir at RT until completion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Quench with sat. NH₄Cl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Extract with Et₂O", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify (Chromatography/\nDistillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Dissolve; Dissolve -> Deprotonate; Deprotonate -> Add_Halide; Add_Halide -> React; React -> Quench; Quench -> Extract; Extract -> Purify; Purify -> End; } /dot

Conclusion

The formation of this compound through the Maillard reaction is a multi-step process that likely involves the initial generation of furanoid structures from sugar degradation, followed by the incorporation of sulfur from cysteine, and culminating in the S-alkylation of a furfuryl mercaptan intermediate. While direct evidence for the entire pathway within a single Maillard reaction system is yet to be established, the proposed sequence of reactions is chemically sound and provides a strong foundation for further research. The control of temperature, pH, and the availability of specific precursors are critical for influencing the formation and yield of this and other volatile flavor compounds. The experimental protocols provided for key intermediates offer a starting point for researchers to investigate and optimize the conditions leading to the formation of this compound.

References

Unveiling the Sensory Landscape of Furfuryl Isopropyl Sulfide: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive analysis of the olfactory threshold and sensory profile of furfuryl isopropyl sulfide (CAS No. 1883-78-9), a potent sulfur-containing aroma compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of olfaction and the development of novel flavor and fragrance ingredients. While a specific, quantitatively determined olfactory threshold for this compound is not prominently reported in publicly available scientific literature, this guide synthesizes existing data on its sensory characteristics, outlines detailed experimental protocols for its determination, and explores the likely olfactory signaling pathways involved in its perception.

This compound is recognized for its complex and powerful aroma profile, contributing significantly to the sensory experience of a variety of food products. Its status as a FEMA GRAS (Generally Recognized as Safe) flavoring agent underscores its importance in the food industry.[1][2][3]

Quantitative Data Summary

While a precise olfactory threshold is not available, the sensory characteristics and typical usage levels in food products provide valuable context for its potency.

Table 1: Sensory Profile of this compound

| Sensory Descriptor | Description | Source |

| Overall Aroma | Savory | [1][4] |

| Primary Notes | Coffee, Onion/Garlic, Savory, Meaty | [5] |

| Secondary Notes | Floral, Gassy, Burnt, Roasted | [4][5] |

| Taste Profile | Savory, Onion | [5] |

Table 2: Typical Usage Levels of this compound in Food and Beverages

| Food/Beverage Category | Average Maximum PPM | Source |

| Baked Goods | 0.50 | [5] |

| Nonalcoholic Beverages | 0.50 | [5] |

| Alcoholic Beverages | 0.30 | [5] |

| Meat Products | 0.30 | [5] |

| Frozen Dairy | 0.60 | [5] |

| Soft Confection | 0.60 | [5] |

Experimental Protocols for Olfactory Threshold Determination

The determination of the olfactory threshold of a volatile compound like this compound requires rigorous and well-controlled methodologies. The two primary approaches are Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis using established psychophysical methods.[6]

Protocol 1: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8][9][10][11] This method is ideal for determining the odor activity of individual compounds in a complex mixture.

1. Sample Preparation:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., ethanol or diethyl ether) at a known concentration.

-

A series of dilutions are prepared from the stock solution to cover a wide range of concentrations.

2. GC-O System and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar equivalent like DB-WAX.

-

Oven Temperature Program: 40°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min).

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Effluent Split: The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactometry port for sensory detection. A typical split ratio is 1:1.

-

Olfactometry Port: Heated transfer line (250°C) delivering the effluent to a trained sensory panelist. Humidified air is mixed with the effluent to prevent nasal passage dehydration.

3. Data Acquisition and Analysis:

-

Panelists sniff the effluent from the olfactometry port and record the retention time, odor descriptor, and intensity of each detected aroma.

-

The detection threshold is determined by presenting a series of decreasing concentrations to the panelist until the odor is no longer detectable.

-

The recognition threshold, the concentration at which the specific character of the odor is recognized, is also determined.[12][13]

Protocol 2: Sensory Panel Analysis (Ascending Method of Limits)

This method involves presenting a sensory panel with a series of increasing concentrations of the odorant to determine the detection threshold.[14]

1. Panelist Selection and Training:

-

A panel of 10-20 individuals is selected based on their olfactory acuity and ability to describe odors.

-

Panelists are trained to recognize and describe the specific aroma of this compound.

2. Sample Presentation:

-

Aqueous or air-phase dilutions of this compound are prepared in odor-free containers.

-

Samples are presented to panelists in a randomized order, including blank samples (odor-free air or water).

-

The "ascending method of limits" is a common approach, where panelists are presented with increasing concentrations.[14]

3. Threshold Determination:

-

The individual threshold is the lowest concentration at which a panelist can reliably detect a difference from the blank.

-

The group threshold is typically calculated as the geometric mean of the individual thresholds.

Olfactory Signaling Pathway

The perception of this compound, like other volatile sulfur compounds, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

Conclusion

This compound is a potent aroma compound with a complex sensory profile that is highly valued in the food industry. While a specific olfactory threshold value remains to be definitively established in the scientific literature, the methodologies outlined in this guide provide a robust framework for its determination. Understanding the sensory properties of such compounds is crucial for the development of new and improved food products and for advancing our knowledge of the mechanisms of olfaction. The low usage levels at which it imparts significant flavor effects strongly suggest a low olfactory threshold, a characteristic common to many sulfur-containing compounds.[12][13] Further research is warranted to precisely quantify its olfactory potency.

References

- 1. femaflavor.org [femaflavor.org]

- 2. femaflavor.org [femaflavor.org]

- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 4. This compound | C8H12OS | CID 61282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 1883-78-9 [thegoodscentscompany.com]

- 6. benchchem.com [benchchem.com]

- 7. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gentechscientific.com [gentechscientific.com]

- 9. pfigueiredo.org [pfigueiredo.org]

- 10. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 11. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 12. Odor thresholds sulfur compounds, nitrogenous - Human Homo sapiens - BNID 112191 [bionumbers.hms.harvard.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. Odor Thresholds and Breathing Changes of Human Volunteers as Consequences of Sulphur Dioxide Exposure Considering Individual Factors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction

Furanthiols and their related sulfide counterparts are a class of volatile organic compounds that have garnered significant interest, primarily due to their profound impact on the aroma of various food products, most notably coffee and cooked meat.[1][2] Furan-2-ylmethanethiol, also known as furfuryl mercaptan, is a key component of roasted coffee's aroma, while 2-methyl-3-furanthiol is recognized for its intense meaty and savory notes.[1][2] Beyond their organoleptic properties, emerging research has begun to shed light on the potential biological activities of these and other furan-containing molecules, particularly in the realms of antioxidant and anti-inflammatory effects. This guide aims to provide a comprehensive overview of the current understanding of the biological activities of furanthiols and related sulfides, with a focus on their potential applications in research and drug development.

Antioxidant Activity

The antioxidant properties of furanthiols are attributed to their ability to scavenge free radicals and inhibit oxidative processes. While extensive quantitative data for specific furanthiols in standardized antioxidant assays is limited in publicly available literature, the antioxidant capacity of various furan derivatives has been documented.

Table 1: Antioxidant Activity of Furan Derivatives

| Compound/Extract | Assay | IC50/EC50 | Reference Compound | IC50/EC50 of Reference | Source |

| Maillard reaction products from cysteine/glucose | DPPH radical scavenging | Not specified | Gallic acid | Not specified | [3] |

| Heat processed beef flavor with antioxidants | DPPH radical scavenging | Not specified | TBHQ, TP, L-AP | Not specified | [4] |

Note: Specific IC50 values for furanthiols in DPPH, ABTS, or other standardized antioxidant assays were not found in the reviewed literature. The table reflects the antioxidant potential of related Maillard reaction products and complex food systems where furanthiols are present.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the antioxidant activity of a compound. The protocol generally involves the following steps:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.

-

Sample preparation: The test compound is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

-

Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of furan derivatives. The mechanisms underlying this activity often involve the modulation of key inflammatory pathways. While direct evidence for furanthiols is still emerging, data from related furan-containing compounds provide valuable insights.

Table 2: Anti-inflammatory Activity of Furan Derivatives

| Compound | Assay | Cell Line | IC50 | Source |

| Ailanthoidol (a benzofuran) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | < 10 µM | [2] |

| [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol | Nitric Oxide (NO) Production Inhibition | Caco-2 cells | Dose-dependent inhibition | [5] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are also included.

-

Incubation: The plates are incubated for a further period (e.g., 24 hours).

-

Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

-

Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or LDH assay) is performed to ensure that the observed NO inhibition is not due to cell death.

Potential Mechanisms of Action: Signaling Pathways

The biological activities of furan derivatives are often linked to their ability to modulate intracellular signaling pathways. Two such pathways of significant interest are the Mitogen-Activated Protein Kinase (MAPK) and the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling pathways. While direct evidence for furanthiols is scarce, the modulation of these pathways by other furan compounds provides a plausible framework for their potential mechanisms of action.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. The pathway consists of a series of protein kinases that are sequentially activated. In the context of inflammation, the activation of MAPKs such as p38 and JNK leads to the production of pro-inflammatory cytokines. Some furan derivatives have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of these MAPKs.

PPAR-γ Signaling Pathway

PPAR-γ is a ligand-activated transcription factor that plays a key role in adipogenesis, glucose metabolism, and inflammation. Activation of PPAR-γ generally leads to anti-inflammatory responses. This is achieved, in part, by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB. Some natural and synthetic compounds containing a furan moiety have been identified as PPAR-γ agonists, suggesting a potential mechanism for their anti-inflammatory effects.

Conclusion and Future Directions

Furanthiols and related sulfides are intriguing molecules with established roles in flavor chemistry and emerging potential in the field of pharmacology. While the current body of research strongly suggests antioxidant and anti-inflammatory activities for the broader class of furan derivatives, there is a clear need for more focused studies on specific furanthiols like furan-2-ylmethanethiol and 2-methyl-3-furanthiol. Future research should aim to:

-

Quantify the biological activities of pure furanthiols and related sulfides using a battery of standardized in vitro and in vivo assays.

-

Elucidate the specific molecular mechanisms of action, including their direct interactions with signaling proteins and transcription factors.

-

Investigate the structure-activity relationships to identify key structural features responsible for their biological effects, which can guide the design of novel therapeutic agents.

A deeper understanding of the biological activities of these compounds could open up new avenues for the development of novel drugs for a variety of conditions, particularly those with an inflammatory or oxidative stress component.

References

- 1. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-3-furanthiol | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. idosi.org [idosi.org]

- 4. Effects of antioxidants on physicochemical properties and odorants in heat processed beef flavor and their antioxidant activity under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Furfuryl Isopropyl Sulfide from Furfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of furfuryl isopropyl sulfide, a potentially valuable intermediate in the development of novel therapeutic agents and other specialty chemicals. The synthetic strategy involves a two-step process commencing with the activation of furfuryl alcohol via tosylation, followed by a nucleophilic substitution with isopropyl mercaptan. This approach is designed to mitigate the inherent instability of furfuryl alcohol in acidic conditions and the lability of furfuryl halides.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Tosylation of Furfuryl Alcohol

Step 2: Nucleophilic Substitution with Isopropyl Mercaptan

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Molar Ratios for the Tosylation of Furfuryl Alcohol

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |

| Furfuryl Alcohol | 98.10 | 1.0 | User Defined |

| p-Toluenesulfonyl Chloride | 190.65 | 1.2 | Calculated |

| Pyridine | 79.10 | 1.5 | Calculated |

| Dichloromethane (DCM) | 84.93 | - | As required |

Table 2: Reagents and Molar Ratios for the Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |

| Furfuryl Tosylate | 252.29 | 1.0 | From Step 1 |

| Isopropyl Mercaptan | 76.16 | 1.2 | Calculated |

| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 1.2 | Calculated |

| Tetrahydrofuran (THF) | 72.11 | - | As required |

Experimental Protocols

Step 1: Synthesis of Furfuryl Tosylate

This protocol is adapted from a general procedure for the tosylation of alcohols.

Materials:

-

Furfuryl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add furfuryl alcohol (1.0 eq.).

-

Dissolve the furfuryl alcohol in anhydrous dichloromethane (10 volumes relative to the alcohol).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.

-

In a separate container, dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Stir the reaction at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), deionized water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude furfuryl tosylate. The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol is based on the Williamson ether synthesis, adapted for sulfide formation.

Materials:

-

Furfuryl tosylate (from Step 1)

-

Isopropyl mercaptan

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Syringe and needle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran.

-

Cool the THF to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq.) to the stirred THF. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in an inert atmosphere.

-

Slowly add isopropyl mercaptan (1.2 eq.) dropwise to the NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium isopropyl thiolate.

-

Dissolve the furfuryl tosylate (1.0 eq.) from Step 1 in a minimal amount of anhydrous THF.

-

Add the furfuryl tosylate solution dropwise to the sodium isopropyl thiolate solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the two-step synthesis of this compound.

Caption: Logical relationship of the key transformations in the synthesis.

Solid-phase microextraction (SPME) for furfuryl isopropyl sulfide sampling

An In-depth Guide to Solid-Phase Microextraction (SPME) for Furfuryl Isopropyl Sulfide Sampling

This document provides detailed application notes and protocols for the sampling and analysis of this compound using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key aroma compound found in various foods and beverages, contributing to savory, roasted, and coffee-like notes. Accurate quantification of this volatile sulfur compound is essential for quality control, flavor and fragrance research, and potentially for understanding its role in food science and consumer products.

Introduction to SPME for Volatile Compound Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the analysis of volatile and semi-volatile compounds from diverse matrices. The principle of SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber. For volatile compounds like this compound, Headspace SPME (HS-SPME) is the most common approach. In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, minimizing matrix effects and extending the fiber's lifespan.[1] The concentrated analytes are then thermally desorbed from the fiber in the hot injector of a gas chromatograph for separation and subsequent detection by a mass spectrometer.[2]

Application Notes

2.1. Recommended SPME Fiber

The selection of the SPME fiber coating is a critical parameter that depends on the polarity and volatility of the analyte. For a broad range of volatile and semi-volatile compounds, including sulfur compounds and furans, a triphasic fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended.[3] This fiber chemistry provides a combination of adsorption and absorption mechanisms, allowing for the effective trapping of a wide array of analytes. A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be effective.

2.2. Typical Applications

This compound is utilized as a flavoring agent in a variety of food products. Understanding its concentration is crucial for achieving the desired flavor profile. Typical usage levels, which can serve as a guide for expected concentrations in quality control samples, are:

-

Bakery, frozen dairy, soft confection, and drinks: 0.6 ppm[4]

-

Alcoholic beverages and meat products: 0.3 ppm[4]

2.3. Method Validation Considerations

A full method validation should be performed to ensure the reliability of the quantitative data. Key validation parameters include:

-

Linearity: The method should be linear over the expected concentration range of this compound in the samples. A coefficient of determination (R²) greater than 0.99 is generally considered acceptable.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the sensitivity of the method. For similar volatile sulfur and furan compounds, LOQs in the low µg/L to ng/g range have been reported.[5][6]

-

Precision and Accuracy (Recovery): Precision is typically assessed by repeatability (intra-day) and intermediate precision (inter-day) and should ideally be below 15% RSD. Accuracy is determined by recovery studies in spiked matrix samples, with acceptable recovery typically ranging from 80% to 120%.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using HS-SPME-GC-MS. This protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.

3.1. Materials and Reagents

-

SPME Fiber Assembly: DVB/CAR/PDMS, 50/30 µm thickness (or similar)

-

SPME Holder: Manual or for autosampler

-

Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa

-

Standard: this compound (≥98% purity)

-

Solvent: Methanol or ethanol for standard preparation

-

Reagents: Sodium chloride (NaCl) for "salting out" effect

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector

-

GC Column: A mid-polar capillary column, such as a DB-624 or HP-5MS (30 m x 0.25 mm x 1.4 µm), is suitable for separating volatile sulfur compounds.

3.2. Standard Preparation

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol or ethanol.

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).

-

Internal Standard (Optional but Recommended): For improved accuracy and precision, use of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is recommended.

3.3. Sample Preparation

-

Liquid Samples (e.g., beverages): Pipette a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

-

Solid or Semi-Solid Samples (e.g., food products): Weigh a precise amount (e.g., 1-2 g) of the homogenized sample into a 20 mL headspace vial. Add a specific volume of deionized water (e.g., 5 mL) to create a slurry.

-

Salting Out: Add a known amount of NaCl (e.g., 1-2 g or to saturation) to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.[7]

-

Spiking (for Calibration and QC): For the calibration curve and quality control samples, spike the appropriate amount of the working standard solution into a blank matrix.

-

Immediately seal the vial with a magnetic screw cap.

3.4. HS-SPME Procedure

The optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility.[8]

-

Place the sealed vial in an autosampler tray or a heating block with agitation.

-

Incubation/Equilibration: Allow the sample to equilibrate at a set temperature with agitation for a defined period to allow the analytes to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific time to extract the volatile compounds.

-

Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the GC column.

Table 1: Recommended HS-SPME Parameters for this compound Analysis

| Parameter | Recommended Condition | Range for Optimization |

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | N/A |

| Sample Volume | 5 mL (in 20 mL vial) | 2 - 10 mL |

| Salt Addition | 1.5 g NaCl | 0.5 - 2.5 g |

| Incubation/Extraction Temp. | 60 °C | 40 - 80 °C |

| Incubation Time | 15 min | 5 - 25 min |

| Extraction Time | 30 min | 15 - 60 min |

| Agitation Speed | 250 rpm | 100 - 500 rpm |

| Desorption Temperature | 250 °C | 240 - 270 °C |

| Desorption Time | 5 min | 2 - 10 min |

3.5. GC-MS Parameters

Table 2: Typical GC-MS Conditions

| Parameter | Value |

| Injector Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| MS Transfer Line Temp. | 250 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 35-350 (for qualitative analysis) |

| Selected Ion Monitoring (SIM) | For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 81, 156, 113). The primary ion for quantification is typically the most abundant and unique one (m/z 81).[3] |

Data Presentation

Table 3: Expected Quantitative Performance for a Validated SPME-GC-MS Method

| Parameter | Expected Value |

| Linear Range | 0.1 - 100 µg/L |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/L |

| Limit of Quantitation (LOQ) | 0.05 - 1.5 µg/L |

| Intra-day Precision (RSD%) | < 10% |